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Compound of Interest

Compound Name: 2,3-Dimethyl-1-butene

Cat. No.: B117154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2,3-Dimethyl-1-butene and its

structural isomers, focusing on their physicochemical properties, spectroscopic signatures, and

relative stabilities. The information presented is supported by experimental data to aid in the

identification, differentiation, and application of these compounds in research and development.

Introduction to C6H12 Alkene Isomers
The molecular formula C6H12 represents a variety of acyclic and cyclic isomers. This guide

focuses on the acyclic alkene isomers, specifically the dimethylbutenes, which are

constitutional isomers of 2,3-Dimethyl-1-butene. These isomers share the same molecular

weight but differ in the arrangement of atoms and the position of the carbon-carbon double

bond, leading to distinct physical and chemical properties. The primary isomers discussed in

this comparison are 2,3-Dimethyl-1-butene, 2,3-Dimethyl-2-butene, and 3,3-Dimethyl-1-

butene.

Physicochemical Properties
The structural differences among the dimethylbutene isomers give rise to variations in their

physical properties such as boiling point, melting point, and density. These properties are

crucial for their separation, purification, and handling in a laboratory setting.
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Property
2,3-Dimethyl-1-
butene

2,3-Dimethyl-2-
butene

3,3-Dimethyl-1-
butene

CAS Number 563-78-0 563-79-1 558-37-2

Molecular Formula C₆H₁₂ C₆H₁₂ C₆H₁₂

Molar Mass ( g/mol ) 84.16 84.16 84.16

Boiling Point (°C) 56 73 41

Melting Point (°C) -157 -75 -115

Density (g/mL at

25°C)
0.68 0.708 0.653

Refractive Index

(n20/D)
1.389 1.412 1.376

Relative Stability of Isomers
The stability of alkenes is primarily determined by the degree of substitution of the double bond

and steric hindrance. More substituted alkenes are generally more stable due to

hyperconjugation. The heat of hydrogenation (ΔH°hydrog), the enthalpy change upon catalytic

hydrogenation to the corresponding alkane, is a common experimental measure of alkene

stability. A lower (less negative) heat of hydrogenation indicates a more stable alkene.

Based on the principle of hyperconjugation, 2,3-dimethyl-2-butene, a tetrasubstituted alkene, is

the most stable among its isomers. This is experimentally confirmed by its lower heat of

hydrogenation compared to the less substituted isomers.[1][2]
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Isomer Substitution
Heat of
Hydrogenation
(kcal/mol)

Heat of
Hydrogenation
(kJ/mol)[2]

Relative
Stability

2,3-Dimethyl-2-

butene
Tetrasubstituted -26.3[1] -110.4 Most Stable

2,3-Dimethyl-1-

butene
Disubstituted -27.8[1] -116.3 Intermediate

3,3-Dimethyl-1-

butene
Monosubstituted -30.0[1] -125.8 Least Stable

The following diagram illustrates the energy landscape and relative stability of the

dimethylbutene isomers based on their heats of hydrogenation.

Relative Energy Levels of Dimethylbutene Isomers

Isomers + H₂

2,3-Dimethyl-2-butene

2,3-Dimethylbutane

 ΔH = -110.4 kJ/mol

2,3-Dimethyl-1-butene
 ΔH = -116.3 kJ/mol

3,3-Dimethyl-1-butene  ΔH = -125.8 kJ/mol
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Caption: Relative stability of dimethylbutene isomers based on heats of hydrogenation.
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Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and

differentiation of these isomers.

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

hydrogen and carbon atoms in a molecule. The number of signals, their chemical shifts (δ), and

splitting patterns are unique for each isomer.

Isomer ¹H NMR Data ¹³C NMR Data

2,3-Dimethyl-1-butene
δ 4.66 (s, 2H), 2.25 (m, 1H),

1.70 (s, 3H), 1.02 (d, 6H)

Signals at approx. 151.2,

107.5, 36.1, 22.3, 21.0 ppm

2,3-Dimethyl-2-butene δ 1.64 (s, 12H)
Signals at approx. 123.5, 20.5

ppm

3,3-Dimethyl-1-butene
δ 5.83 (dd, 1H), 4.93 (dd, 1H),

4.82 (dd, 1H), 1.01 (s, 9H)[3]

Signals at approx. 148.9,

108.9, 33.7, 29.4 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For alkenes,

characteristic C-H and C=C stretching and bending vibrations are observed.

Isomer Key IR Absorptions (cm⁻¹)

2,3-Dimethyl-1-butene
~3080 (C-H stretch, =CH₂), ~1645 (C=C

stretch), ~890 (C-H bend, out-of-plane)

2,3-Dimethyl-2-butene
No C-H stretch above 3000, C=C stretch is

weak or absent due to symmetry

3,3-Dimethyl-1-butene

~3080 (C-H stretch, =CH₂), ~1640 (C=C

stretch), ~910 and ~990 (C-H bend, out-of-

plane)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The molecular ion peak (M⁺) for all isomers is at m/z 84.

However, the fragmentation patterns differ due to the varying stability of the resulting

carbocations.

Isomer Key Fragmentation Peaks (m/z)

2,3-Dimethyl-1-butene 69 (M-15, loss of CH₃), 43

2,3-Dimethyl-2-butene 69 (M-15, loss of CH₃)

3,3-Dimethyl-1-butene
69 (M-15, loss of CH₃), 57 (loss of C₂H₃,

rearrangement), 41[4]

Experimental Protocols
Detailed methodologies are crucial for the successful separation and identification of 2,3-
Dimethyl-1-butene and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The isomers

can be separated based on their boiling points and interaction with the GC column's stationary

phase.

Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or pentane)

to an appropriate concentration (e.g., 100 ppm).

GC Conditions (Example):

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) or a more polar column like

Carbowax for enhanced separation of some isomers, with dimensions such as 30 m

length, 0.25 mm internal diameter, and 0.25 µm film thickness.

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 35 °C, hold for 5 minutes, then ramp to 100 °C at a

rate of 5 °C/min.

Injection Mode: Split injection (e.g., 50:1 split ratio).

MS Conditions (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 150.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: Identify the isomers based on their retention times and comparison of their

mass spectra with a reference library (e.g., NIST).

The following diagram illustrates a typical experimental workflow for GC-MS analysis.
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GC-MS Experimental Workflow
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Caption: A typical workflow for the GC-MS analysis of alkene isomers.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the purified isomer in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure the sample is free of any
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solid particles by filtering it through a small plug of glass wool. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Acquisition:

Spectrometer: A 300 MHz or higher field spectrometer.

Parameters: Acquire a standard proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Spectrometer: A 75 MHz or higher spectrometer.

Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will

be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FTIR Spectroscopy
Sample Preparation: For liquid samples, a simple and effective method is to place a drop of

the neat liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[6]

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly onto the ATR crystal.[6]

Data Acquisition:

Instrument: A Fourier Transform Infrared Spectrometer.

Procedure: First, record a background spectrum of the clean salt plates or the empty ATR

crystal. Then, record the spectrum of the sample.

Spectral Range: Typically 4000-400 cm⁻¹.

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum. Analyze the spectrum for the presence of

characteristic alkene absorption bands.

Conclusion
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The isomers of 2,3-Dimethyl-1-butene, while sharing the same molecular formula, exhibit

distinct physical, chemical, and spectroscopic properties. 2,3-Dimethyl-2-butene is the most

stable isomer due to its tetrasubstituted double bond. These differences can be systematically

analyzed using a combination of chromatographic and spectroscopic techniques. This guide

provides a foundational framework for researchers to identify, differentiate, and utilize these

compounds in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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